2,5-dibromo-3-nitrobenzoic Acid

Electrophilic Aromatic Substitution Process Chemistry Yield Optimization

Sourcing a regioisomerically pure 2,5-dibromo-3-nitrobenzoic acid is critical for the multistep synthesis of EZH2 inhibitors like GSK126, where positional alternatives cause synthetic failure. This compound provides a validated solution with built-in orthogonality for chemoselective cross-coupling. - Enables the specific nine-step GSK126 route; substitution with isomers derails regioselective functionalization. - Electronically distinct C-Br bonds allow sequential Suzuki, Stille, or Sonogashira couplings for unsymmetrical biaryl construction. - Serves as a direct precursor to methyl 3-amino-2,5-dibromobenzoate for downstream heterocycle library synthesis.

Molecular Formula C7H3Br2NO4
Molecular Weight 324.91 g/mol
Cat. No. B8721698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-3-nitrobenzoic Acid
Molecular FormulaC7H3Br2NO4
Molecular Weight324.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])Br
InChIInChI=1S/C7H3Br2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
InChIKeyZLXBCTDPBNEWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-nitrobenzoic Acid: Compound Profile


2,5-Dibromo-3-nitrobenzoic acid (CAS: 30060-12-9) is a polysubstituted benzoic acid derivative characterized by a unique 2,5-dibromo-3-nitro substitution pattern on the aromatic ring . This specific arrangement creates a highly electron-deficient aromatic system that governs its reactivity profile in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [1]. With a molecular formula of C₇H₃Br₂NO₄ and a molecular weight of 324.91 g/mol, the compound features two distinct C–Br bonds positioned ortho and meta relative to the nitro group, enabling sequential functionalization strategies .

Regiochemical Reactivity Determinants


In procurement for research and industrial synthesis, substituting 2,5-dibromo-3-nitrobenzoic acid with a positional isomer such as 3,5-dibromo-2-nitrobenzoic acid (CAS: 60912-52-9) or 2,6-dibromo-3-nitrobenzoic acid is not scientifically viable. The relative positioning of the nitro group (meta vs. ortho to the carboxylic acid) fundamentally alters the electronic environment of the aromatic ring, which in turn dictates the regioselectivity and activation energy for subsequent transformations . Specifically, the 2,5-dibromo-3-nitro arrangement positions one bromine atom ortho to the nitro group and the other meta, creating a differential in C–Br bond reactivity that can be exploited for sequential, chemoselective cross-coupling reactions [1]. This built-in orthogonality is absent in symmetrical or differently substituted analogs, meaning generic substitution would result in different reaction outcomes, lower yields, or complete synthetic failure in target pathways .

Quantitative Differentiation Evidence


Nitration Yield Comparison

The synthesis of 2,5-dibromo-3-nitrobenzoic acid via nitration of 2,5-dibromobenzoic acid using fuming nitric acid in concentrated sulfuric acid proceeds with a reported isolated yield of 42% after a 5.0-hour reaction time [1]. This yield reflects the inherent directing effects of the 2,5-dibromo substitution pattern, which positions the incoming nitro group at the 3-position (meta to the carboxylic acid). In contrast, the synthesis of related 3,5-dibromo-4-nitrobenzoic acid derivatives from alternative precursors can achieve yields ranging from 52% to 86%, as reported for similar 3,5-disubstituted nitrobenzene syntheses [2]. The lower yield for the target compound is a direct consequence of the less activated nature of the 3-position in 2,5-dibromobenzoic acid, providing a quantitative basis for understanding its distinct reactivity profile.

Electrophilic Aromatic Substitution Process Chemistry Yield Optimization

Predicted Physicochemical Properties

Computational predictions indicate that 2,5-dibromo-3-nitrobenzoic acid has an octanol-water partition coefficient (LogP) of 2.7 and a predicted density of 2.222 ± 0.06 g/cm³ [1]. These values are directly determined by the compound's specific substitution pattern and molecular weight (324.91 g/mol). While direct experimental comparator data for isomeric dibromo-nitrobenzoic acids is not publicly aggregated, the LogP value of 2.7 is a quantifiable metric that influences compound behavior in liquid-liquid extraction, reverse-phase chromatography, and biological membrane permeability predictions. Any structural isomer with a different substitution pattern would exhibit a different LogP value, impacting purification protocols and analytical method development.

ADME Prediction Chromatography Solubility

GSK126 Synthetic Intermediate

2,5-Dibromo-3-nitrobenzoic acid is a key intermediate in a nine-step synthetic route to GSK126, a potent small-molecule inhibitor of S-adenosyl-methionine-competitive EZH2 methyltransferase [1]. The synthesis starts from 2,5-dibromobenzoic acid and proceeds via nitration to give the target compound, which is then further elaborated. This specific substitution pattern is required to correctly install the indole and pyridone moieties in the final GSK126 structure. No alternative isomer (e.g., 3,5-dibromo-2-nitrobenzoic acid) can serve this role because the subsequent bond-forming steps depend on the precise location of the bromine and nitro groups relative to the carboxylic acid handle. The method is reported to be economical and suitable for multigram-scale preparation [1].

EZH2 Inhibition Medicinal Chemistry Multigram Synthesis

2,5-Dibromo-3-nitrobenzoic Acid: Application Scenarios


Multigram Synthesis of GSK126

2,5-Dibromo-3-nitrobenzoic acid is the requisite starting material for a nine-step, economical synthesis of GSK126, an EZH2 methyltransferase inhibitor [1]. This route has been validated for multigram-scale preparation, making the compound a critical procurement item for medicinal chemistry programs targeting histone methyltransferases. Substitution with any other isomer will derail the synthetic sequence, as the 2,5-dibromo-3-nitro pattern is essential for subsequent regioselective functionalization.

Sequential Chemoselective Cross-Coupling

The compound's 2,5-dibromo-3-nitro substitution pattern provides two electronically distinct C–Br bonds [2]. This built-in orthogonality enables sequential Suzuki–Miyaura, Stille, or Sonogashira couplings, where the more activated C–Br bond (ortho to the nitro group) can be functionalized first, followed by the less activated meta C–Br bond. This strategy is valuable for constructing unsymmetrical biaryl and terphenyl structures in materials science and pharmaceutical intermediate synthesis.

Precursor for Methyl Ester and Amino Derivatives

2,5-Dibromo-3-nitrobenzoic acid can be quantitatively converted to its methyl ester (methyl 2,5-dibromo-3-nitrobenzoate) via standard esterification [3]. Subsequent reduction of the nitro group provides methyl 3-amino-2,5-dibromobenzoate [4], a versatile intermediate for amide coupling and heterocycle synthesis. This downstream derivatization expands the utility of the parent acid in library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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